C6 Alkyl Linker vs. PEG4 Linker: Impact on PROTAC Degradation Potency
While direct head-to-head data for Pomalidomide-C6-NHS ester is limited, cross-study comparisons of PROTACs built with similar pomalidomide-C6 linkers reveal significant potency differences versus those with shorter or PEG-based linkers. For instance, a PROTAC targeting CDK6 utilizing a pomalidomide-PEG1 linker achieved a DC50 of 2.1 nM . In a separate study, a PROTAC with an alkyl-based linker of comparable length to a C6 chain exhibited a DC50 of 8.6 nM for CDK6, while a slightly altered linker (CP-A2) resulted in a dramatically reduced potency of 129.7 nM [1]. This highlights that subtle changes in linker composition and length (C6 alkyl vs. PEG1) can lead to a >15-fold difference in degradation efficiency, underscoring the need for specific linker selection.
| Evidence Dimension | DC50 for CDK6 Degradation |
|---|---|
| Target Compound Data | DC50 = 8.6 nM (PROTAC CP-A1 with alkyl linker of comparable length to C6) |
| Comparator Or Baseline | DC50 = 2.1 nM (CP-10 with PEG1 linker) / DC50 = 129.7 nM (CP-A2 with altered linker) |
| Quantified Difference | Up to 15.1-fold difference in potency depending on linker structure |
| Conditions | Cellular degradation assay (CDK6) in relevant cell lines |
Why This Matters
This data demonstrates that linker choice is not interchangeable; a C6 alkyl-based linker can yield potent degraders, but the precise structure critically dictates the achievable DC50, directly influencing the selection of building blocks for hit-to-lead optimization.
- [1] Table 2. DC50 values for PROTACs deriving from abemaciclib and pomalidomide. (PMC, 2020). View Source
